molecular formula C18H16N2O3 B14776924 1-(4-Methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1020240-01-0

1-(4-Methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B14776924
CAS No.: 1020240-01-0
M. Wt: 308.3 g/mol
InChI Key: KXQCIHKJOBKEBE-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a methoxybenzyl group and a phenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzyl chloride with phenylhydrazine to form an intermediate, which is then cyclized to form the pyrazole ring. The carboxylic acid group is introduced through subsequent reactions involving carboxylation or esterification followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carboxylic acid group can yield an alcohol derivative .

Scientific Research Applications

1-(4-Methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 1-(4-Methoxybenzyl)-4-(trimethylsilyl)but-1-en-3-yn-1-yl-1H-indole

Uniqueness

1-(4-Methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1020240-01-0

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C18H16N2O3/c1-23-15-9-7-13(8-10-15)12-20-17(11-16(19-20)18(21)22)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,22)

InChI Key

KXQCIHKJOBKEBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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